2-(4-Methyl-3-nitrophenyl)acetic acid
Overview
Description
2-(4-Methyl-3-nitrophenyl)acetic acid is a chemical compound with the CAS Number: 54941-44-5 and a linear formula of C9H9NO4 . It has a molecular weight of 195.17 . The IUPAC name for this compound is (4-methyl-3-nitrophenyl)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(4-Methyl-3-nitrophenyl)acetic acid is 1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 374.5°C at 760 mmHg . It is a solid at room temperature and should be stored in a dry, sealed environment .Scientific Research Applications
Synthesis and Chemical Intermediates
- Synthesis Methods : A new method for synthesizing 2-(4-Methyl-3-nitrophenyl)acetic acid, starting from 2-methyl-3-nitrobenzaldehyde, was developed. This method, involving ring closure and oxidation, achieved a total yield of 73.6% and was characterized for its simplicity and improved reaction time (Lien Kang, 2007).
- Role as an Intermediate : This compound has been used as an intermediate in various synthetic pathways, such as in the production of hexahydrocarbazoles, a tricyclic framework, through selective reduction of the nitro group (S. Labadie & Christa Parmer, 2011).
Electrochemical Studies
- Electrochemical Reduction Studies : Research has explored the electrochemical reduction of derivatives of 2-(4-Methyl-3-nitrophenyl)acetic acid. These studies are significant for understanding the redox behavior of such compounds, which is essential for developing sensors for detecting toxic organic pollutants (Afzal Shah et al., 2017).
Application in Medicinal Chemistry
- Pharmaceutical Synthesis : The compound has been utilized in the synthesis of medicinal chemistry products. For instance, it was used in the multi-step synthesis of SK&F 101468, a potent and selective prejunctional dopamine receptor agonist, via the Reissert indole synthesis (G. Gallagher et al., 1985).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors . These interactions can lead to a variety of biological activities, making these compounds valuable for the development of new therapeutic derivatives .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The nature of these interactions and the resulting changes can vary widely depending on the specific compound and target.
Biochemical Pathways
It is known that similar compounds can affect a variety of pathways, leading to diverse biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have a wide range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(4-methyl-3-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNKBDUWSKJHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592681 | |
Record name | (4-Methyl-3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitrophenyl)acetic acid | |
CAS RN |
54941-44-5 | |
Record name | (4-Methyl-3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methyl-3-nitrophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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